molecular formula C8H7BrO B126571 4'-Bromoacetophenone CAS No. 99-90-1

4'-Bromoacetophenone

Cat. No. B126571
Key on ui cas rn: 99-90-1
M. Wt: 199.04 g/mol
InChI Key: WYECURVXVYPVAT-UHFFFAOYSA-N
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Procedure details

In a CEM MW vial, p-Bromoacetophenone (729 ml, 6.03 mmol),tert-Butyl 1-piperazinecarboxylate (1.684 g, 9.04 mmol),racemic-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (0.375 g, 0.60 mmol),Palladium (II) acetate (0.135 g, 0.60 mmol),Cesium carbonate (3.93 g, 12.06 mmol) was taken in toluene (10 ml).The RM was subjected to MW power of 300W,temp 120°C for 45 minutes. The LCMS was checked showed the formation of required mass. Work-up: The RM was passed through hyflow bed and filtrate was evaporated and chrmatographed using Ethyl acetate hexane to obtain tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate (0.963 g, 52.5 %).
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0121 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.00904 mol
Type
reactant
Reaction Step Three
Quantity
0.00603 mol
Type
reactant
Reaction Step Four
Quantity
0.000603 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
735
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0121 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.01 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00904 mol
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCNCC1
Step Four
Name
Quantity
0.00603 mol
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Br
Step Five
Name
Quantity
0.000603 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
0.000603 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
YIELD 52.48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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